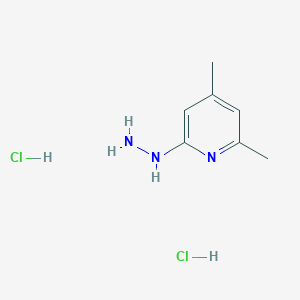

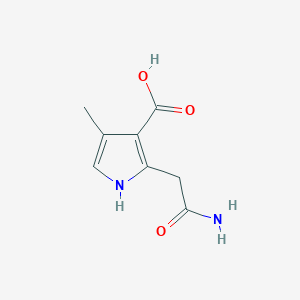

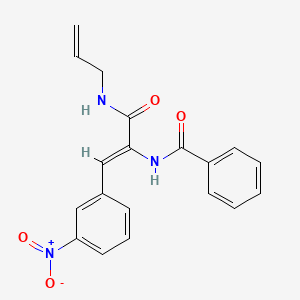

![molecular formula C23H22N2O4 B2525113 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-52-7](/img/structure/B2525113.png)

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is a scaffold that has been explored for its potential biological activities. The morpholinoethyl group attached to this core structure suggests an interest in modifying the compound's properties, possibly to enhance its interaction with biological targets or to modulate its physical and chemical characteristics .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which can be achieved using a practical and efficient multicomponent process . This approach is compatible with a wide range of substituents and allows for the synthesis of compounds under mild conditions. The products from such syntheses can typically be isolated by crystallization without the need for chromatography, indicating a straightforward purification process .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques. For instance, a related compound, 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione, has had its structure determined through micro elemental analysis, IR, 1H NMR, 13C NMR, UV–Visible techniques, and mass spectrometry. Crystallographic studies have also been conducted, revealing that the morpholino moiety adopts a chair conformation, which could be relevant for understanding the conformational preferences of the morpholinoethyl group in the compound of interest .

Chemical Reactions Analysis

The reactivity of the morpholino group in related compounds has been explored in various contexts. For example, the ring-opening polymerization of morpholine-2,5-dione derivatives has been studied, although such reactions with metal catalysts often result in low molecular weight oligomers or kinetically-inert products . Additionally, the tautomerism of enamines derived from 2-tetralone has been investigated, showing different nucleophilic behavior between morpholine and pyrrolidine enamines, which could provide insights into the reactivity of the morpholinoethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their interaction with various environments. For instance, 1H-pyrrole-2,5-dione derivatives have been synthesized and their action as corrosion inhibitors for carbon steel in hydrochloric acid medium has been investigated. These studies have included electrochemical methods, XPS, and DFT studies, revealing that such compounds are good corrosion inhibitors and that their adsorption on steel surfaces is mainly controlled by a chemisorption process . This information could be useful in predicting the behavior of the compound of interest in similar environments.

Scientific Research Applications

Synthesis and Chemical Structure

The compound 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a part of a broader class of chemicals that have been synthesized and studied for their unique chemical properties and applications. For instance, compounds related to this structure, such as 5-trifluoromethoxy-1H-indole-2,3-dione derivatives, have been synthesized and their crystal structures analyzed to understand molecular interactions, showcasing the compound's relevance in materials science and chemistry research (Kaynak et al., 2013). Similarly, the synthesis of 1H-pyrrole-2,5-dione derivatives demonstrates their potential as organic inhibitors for carbon steel corrosion, indicating their importance in materials protection and engineering (Zarrouk et al., 2015).

Photoluminescent Properties

Research into conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units reveals their significant photoluminescent properties, making them suitable for electronic applications (Beyerlein & Tieke, 2000). This highlights the potential of such compounds in the development of new materials for optoelectronics and photonics.

Electrochemical and Anticorrosive Applications

The study of 1H-pyrrole-2,5-dione derivatives as efficient inhibitors for carbon steel corrosion in hydrochloric acid medium shows the compound's relevance in the field of corrosion science, suggesting its utility in protecting industrial materials from degradation (Zarrouk et al., 2015).

Medicinal Chemistry and Drug Design

The synthesis and in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives indicate the potential medical applications of these compounds, particularly in the design and development of new therapeutics (Udayakumar et al., 2017).

Material Science and Polymer Chemistry

The creation of alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells demonstrates the applicability of such compounds in renewable energy technologies (Hu et al., 2015). Additionally, the investigation of crystalline structure, thermo-oxidative, and thermal stability of piperidyl and morpholinyl derivatives of DPP pigments in the context of their use in electronic and optoelectronic devices further underscores the significance of these compounds in advanced materials research (Kučerík et al., 2012).

Future Directions

Future research could explore the potential applications of this compound in various fields, given its complex structure and the known biological activity of many pyrrole derivatives . Further studies could also investigate the synthesis of this compound in more detail, as well as its physical and chemical properties .

properties

IUPAC Name |

2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-21-17-8-4-5-9-18(17)29-22-19(21)20(16-6-2-1-3-7-16)25(23(22)27)11-10-24-12-14-28-15-13-24/h1-9,20H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRAKVBBTPCXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

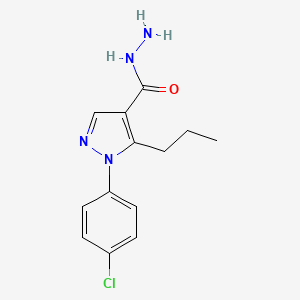

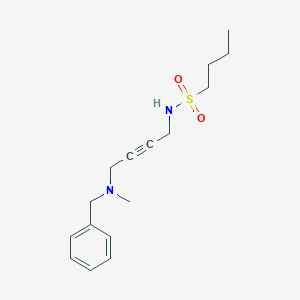

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

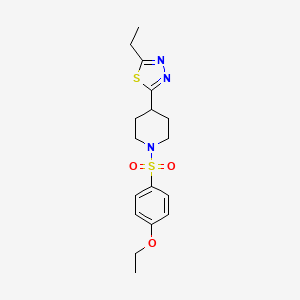

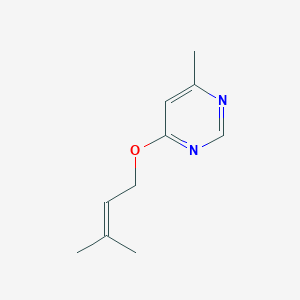

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

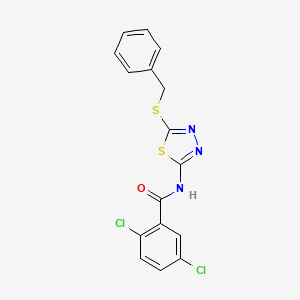

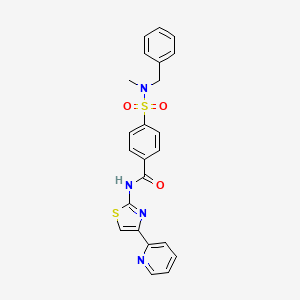

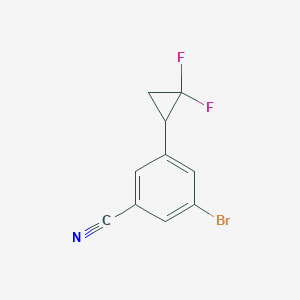

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)